
Acid Violet 1
Overview
Description
Acid Violet 1 (CAS No. 6441-91-4) is an anionic acid dye classified under the azo dye family. Its molecular formula is C₁₆H₁₀N₄Na₂O₉S₂, with a molecular weight of 512.37 g/mol. The IUPAC name is disodium; 6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate. Structurally, it features two sulfonate groups (-SO₃⁻), a hydroxyl (-OH) group, and an azo (-N=N-) linkage, which are critical for its solubility in water and chromophoric properties. This compound is widely used in textiles, biological staining, and industrial applications due to its vibrant color and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Violet 1 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine, such as 2-naphthylamine, is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form .
Chemical Reactions Analysis
Types of Reactions
Acid Violet 1 undergoes various chemical reactions, including:
Reduction: this compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, Fe2+ ions, and simulated sunlight.
Reduction: Sodium dithionite under alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions in basic conditions.
Major Products Formed
Oxidation: Aromatic amines.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Acid Violet 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color change properties.
Medicine: Investigated for its potential antimicrobial properties and used in some antiseptic formulations.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring.
Mechanism of Action
The mechanism of action of Acid Violet 1 involves its interaction with cellular components. In biological systems, the dye binds to nucleic acids and proteins, causing disruption of cellular processes. The dye’s antimicrobial properties are attributed to its ability to penetrate cell walls and membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Acid Violet 7 (AV7)
Molecular Formula: Not explicitly provided, but structurally analogous to Acid Violet 1 with azo and sulfonate groups . Key Properties:
- Photocatalytic Degradation: Under UV light, Mg₂SiO₄ nanostructures degrade AV7 with 93% efficiency, higher than Acid Blue 92 (88%) and Acid Brown 14 (76%) under similar conditions. This superior performance is attributed to its azo group reactivity and molecular conformation .
- Functional Groups : Contains azo (-N=N-) bonds, which are prone to cleavage under UV irradiation, leading to decolorization.
Comparison with this compound: While both dyes are azo-based, this compound’s additional sulfonate and nitro groups may influence its solubility and resistance to degradation compared to AV5. No direct degradation data for this compound is available, but its structural complexity suggests slower photocatalytic breakdown.
Acid Violet 43 (AV43)
Degradation Mechanism :
- Enzymatic Decolorization : Immobilized laccase achieves 98.6% decolorization of AV43 at pH 5.0 and 50°C. The process involves azo bond cleavage and aromatic ring oxidation .
- Reusability : The immobilized enzyme retains activity after 14 cycles, highlighting AV43’s compatibility with enzymatic treatment.
Structural differences (e.g., nitro groups in this compound) could also alter redox reactivity.
Acid Violet 90 (AV90)
Adsorption Behavior :
- Thermodynamics: Adsorption on MgAl-LDO follows the Langmuir model (R² > 0.99), indicating monolayer adsorption. ΔG values (-7 to -15 kJ/mol) confirm spontaneity, while ΔH (-20.1 kJ/mol) and ΔS (-0.05 kJ/mol·K) suggest exothermic, entropy-driven processes .
- Kinetics : Pseudo-second-order kinetics dominate, pointing to chemisorption via hydrogen bonding between dye sulfonates and adsorbent hydroxyl groups.
Comparison with this compound :
this compound’s dual sulfonate groups may enhance adsorption affinity compared to AV90’s single sulfonate. However, AV90’s smaller size could improve diffusion rates in porous adsorbents.
Acid Violet 17 (AV17)
Stability :
- Formulation Impact: Stability is significantly enhanced in syringes containing D-mannitol, with absorption values remaining stable under artificial aging. This contrasts with trypan blue and bromophenol blue, which degrade faster .
Comparison with this compound : this compound’s stability in buffered solutions is unreported, but its sulfonate groups likely improve solubility and reduce aggregation compared to AV16.
Biological Activity
Acid Violet 1, also known as Gentian Violet or Crystal Violet, is a synthetic dye that has garnered attention for its diverse biological activities. Historically utilized primarily as a dye in textiles and microbiological applications, recent studies have illuminated its potential therapeutic properties, particularly in the fields of antimicrobial, anti-fungal, anti-viral, and anti-cancer treatments.
This compound belongs to the triphenylmethane dye class and exhibits a complex interaction with biological systems. Its mechanism of action is not fully understood; however, several hypotheses have been proposed:
- Antimicrobial Activity : this compound disrupts bacterial cell walls and inhibits protein synthesis. It forms covalent bonds with proteins in Gram-positive bacteria, leading to cell death. The dye is less effective against Gram-negative bacteria due to their protective outer membrane .
- Redox Potential Alteration : The dye may alter the redox potential within cells, impacting various metabolic processes .
- Inhibition of NADPH Oxidase : Recent studies suggest that this compound inhibits NADPH oxidase, an enzyme involved in generating reactive oxygen species (ROS), which are critical for microbial defense mechanisms .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects across various studies. A notable investigation assessed its efficacy against multiple bacterial strains:
Bacterial Strain | Efficacy |
---|---|
Staphylococcus aureus | High |
Streptococcus pyogenes | High |
Pseudomonas aeruginosa | Moderate |
Candida albicans | High |
The studies indicated that this compound was particularly effective against Gram-positive bacteria and fungi, showcasing low minimum inhibitory concentrations (MIC) .
Anti-Cancer Properties
Emerging research has highlighted this compound's potential as an anti-cancer agent. It has been shown to exhibit anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. A case study reported successful treatment of cutaneous melanoma metastasis using a combination of this compound and imiquimod, resulting in no recurrence over six months .
Safety and Toxicology
While this compound exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that:
- The LD50 (lethal dose for 50% of the population) for oral administration in rats exceeds 4640 mg/kg body weight, suggesting relatively low acute toxicity .
- Skin sensitization and irritation studies have shown mild reactions but no severe adverse effects at lower concentrations .
Case Studies
Several case studies have documented the clinical applications of this compound:
- Dermatological Applications : Used effectively in treating skin infections and conditions such as psoriasis due to its antifungal and antibacterial properties.
- Oncology : Combined with other therapies for enhanced efficacy in treating specific cancers, particularly those resistant to conventional treatments.
Q & A
Q. Basic: What are the standard spectroscopic characterization methods for Acid Violet 1 in aqueous solutions?
To characterize this compound, researchers should employ UV-Vis spectroscopy to determine its λmax (maximum absorbance wavelength) and establish calibration curves for concentration quantification. Scanning Electron Microscopy (SEM) can elucidate the morphological features of adsorbents used in dye removal studies, such as pore structure and surface heterogeneity . For structural validation, Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups interacting with the dye, while High-Performance Liquid Chromatography (HPLC) ensures purity and detects degradation byproducts .
Q. Advanced: How can response surface methodology (RSM) optimize adsorption parameters for this compound removal?
RSM, particularly the Box-Behnken design, is effective for optimizing variables (e.g., pH, adsorbent dosage, contact time). For example, a study using modified palm fiber achieved 98% Methyl Violet removal by testing 30 experimental runs with varying pH (2–10), adsorbent size (0.1–0.75 mm), and initial dye concentration (10–50 mg/L) . ANOVA analysis identifies significant factors and interactions, while contour plots visualize optimal conditions. This approach reduces experimental runs by 60% compared to one-factor-at-a-time methods .
Q. Basic: What experimental protocols are recommended for measuring adsorption capacity of this compound?
Use batch adsorption experiments with controlled parameters:
- Isotherm models : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models. Calculate maximum adsorption capacity (qmax) via nonlinear regression .
- Kinetic studies : Apply pseudo-first-order (surface diffusion) and pseudo-second-order (chemisorption) models. Use intra-particle diffusion models to identify rate-limiting steps .
- Quality control : Triplicate trials with standard deviations <5% ensure reproducibility. Include controls (e.g., activated carbon) for comparative analysis .
Q. Advanced: How should researchers resolve contradictions in adsorption efficiency data across studies?
Conduct a meta-analysis using the metafor package in R to aggregate data from heterogeneous studies. Apply random-effects models to account for variability in experimental conditions (e.g., pH, temperature). Sensitivity analyses can identify outliers, while subgroup analyses isolate factors like adsorbent type (e.g., algae vs. activated carbon) . Follow PRISMA guidelines for systematic reviews to ensure transparency in study selection and bias assessment .
Q. Basic: What in vivo models are appropriate for assessing the biological impact of this compound?
The acetic acid-induced writhing test in albino mice (20–30 g) is a validated model for evaluating acute toxicity and analgesic effects. Administer 1% acetic acid intraperitoneally (0.1 mL/10 g body weight) and count writhes over 15 minutes. Compare results to controls (e.g., diclofenac) using ANOVA with post-hoc Duncan’s test (p < 0.05) . For chronic exposure studies, zebrafish embryos (Danio rerio) are suitable for ecotoxicological assessments due to their sensitivity to aquatic pollutants .
Q. Advanced: How can researchers investigate synergistic effects of this compound with co-pollutants in wastewater?
Design multifactorial experiments using a central composite design (CCD) to test interactions between this compound and heavy metals (e.g., Pb²⁺) or organic co-pollutants. Measure competitive adsorption efficiencies and kinetics using ICP-OES for metal quantification and LC-MS for organic compounds. Synergistic/antagonistic effects are quantified via interaction coefficients in regression models .
Q. Basic: What methods assess the photostability and pH-dependent behavior of this compound?
- Photostability : Expose dye solutions to UV light (254 nm) and measure degradation via UV-Vis at intervals (0, 30, 60 mins). Calculate half-life (t½) using first-order kinetics .
- pH dependence : Adjust solutions from pH 2–12 using HCl/NaOH. Monitor spectral shifts and precipitate formation. Zeta potential measurements determine adsorbent surface charge variations .
Q. Advanced: What analytical techniques elucidate degradation pathways of this compound under advanced oxidation processes (AOPs)?
Combine HPLC-MS/MS to identify intermediate metabolites (e.g., sulfonated aromatic compounds). Electron paramagnetic resonance (EPR) detects reactive oxygen species (•OH, SO4•⁻) generated during AOPs. Density Functional Theory (DFT) simulations predict bond cleavage sites and degradation energetics .
Q. Basic: How to quantify this compound in complex matrices like textile effluents?
Use solid-phase extraction (SPE) with C18 cartridges to pre-concentrate samples. Validate recovery rates (≥85%) via spiked samples. Quantify using UV-Vis with a detection limit of 0.1 mg/L. Cross-validate with HPLC-DAD to mitigate matrix interference .
Q. Advanced: What frameworks evaluate long-term ecological risks of this compound in aquatic systems?
Adopt the Species Sensitivity Distribution (SSD) model, integrating toxicity data from algae, daphnia, and fish. Use probabilistic risk assessment (Monte Carlo simulations) to estimate hazard concentrations (HC5). Pair with life-cycle analysis (LCA) to assess adsorbent sustainability .
Properties
IUPAC Name |
disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O9S2.2Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVLGVDYAMAFX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064359 | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-91-4 | |
Record name | Acid Violet 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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